REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]2[CH:6]([NH:10][C:11](=[O:13])[CH3:12])[CH2:7][CH2:8][CH2:9][C:2]1=2.C(O)(=[O:16])C.C(C(C)=O)C(C)C>O.[Cl-].[Na+]>[O:16]=[C:9]1[C:2]2[S:1][CH:5]=[CH:4][C:3]=2[CH:6]([NH:10][C:11](=[O:13])[CH3:12])[CH2:7][CH2:8]1 |f:4.5|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1)C(CCC2)NC(C)=O
|
Name
|
cobaltous acetate
|
Quantity
|
0.49 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
cobaltous bromide tetrahydrate
|
Quantity
|
0.635 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C(=O)C
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C(=O)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+]
|
Type
|
CUSTOM
|
Details
|
a thermometer is stirred vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a reflux condenser, a gas dispersion tube
|
Type
|
ADDITION
|
Details
|
Air is introduced through the dispersion tube into the turbid blue solution at room temperature for 45 minutes
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
CUSTOM
|
Details
|
blue (temperature: 45° C.)
|
Type
|
WAIT
|
Details
|
in 15 minutes green (temperature: 55° C.)
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
The greyish green reaction mixture containing some suspended dark gray solid
|
Type
|
CUSTOM
|
Details
|
The upper organic phase is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with chloroform (2×100 ml)
|
Type
|
WASH
|
Details
|
washed with brine (50 ml) and water (25 ml)
|
Type
|
WASH
|
Details
|
The water wash
|
Type
|
EXTRACTION
|
Details
|
is counter-extracted with chloroform (50 ml)
|
Type
|
EXTRACTION
|
Details
|
the chloroform extract
|
Type
|
ADDITION
|
Details
|
added to the above organic phase
|
Type
|
CUSTOM
|
Details
|
The combined organic phase is evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a gum, which
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |